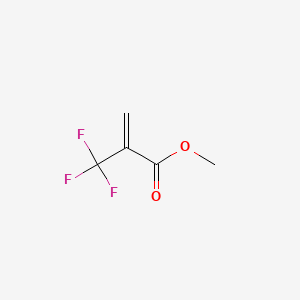

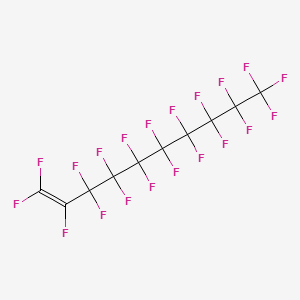

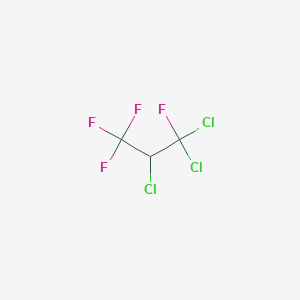

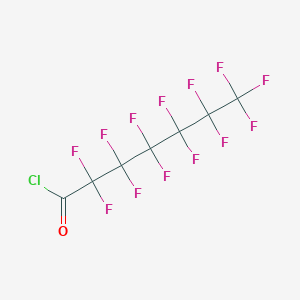

![molecular formula C18H12F3NO B1304120 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone CAS No. 476472-22-7](/img/structure/B1304120.png)

2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone

Übersicht

Beschreibung

The compound "2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications, including anti-HIV, anticancer, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes can lead to the formation of quinolin-8-ols, which are related to the quinoline core of the compound . Additionally, novel chemistries have been developed to synthesize a range of 2-(aryl or heteroaryl)quinolin-4-amines, demonstrating the versatility in the synthetic approaches for quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be modified with various substituents to alter its properties. For example, the introduction of a trifluoromethyl group can significantly affect the electronic distribution and reactivity of the molecule . The structure-activity relationship analyses provide insights into how different substitutions on the quinoline core can influence biological activity .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, which are essential for their biological activities. For instance, the formation of oxime derivatives from ketones has been shown to impact the anti-inflammatory activity of quinoline compounds . Moreover, the introduction of anilino groups and the formation of furo[2,3-b]quinoline derivatives have been associated with antiproliferative effects against cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, bioavailability, and cytotoxicity, are crucial for their therapeutic potential. For example, the hydrochloride salt of a 4-anilinofuro[2,3-b]quinoline derivative exhibited excellent water solubility and high oral bioavailability, which are desirable properties for drug development . The spectroscopic properties of quinoline derivatives can also be influenced by their structure and the environment, as seen in the study of 3-amino-substituted-thieno[2,3-b]quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Quinoline derivatives, including structures similar to 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone, have been extensively studied for their anticorrosive properties. These compounds are known to effectively inhibit metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This is attributed to their high electron density, which facilitates strong adsorption on metal surfaces. Quinoline derivatives containing polar substituents such as hydroxyl, methoxy, amino, and nitro groups are particularly effective, demonstrating reasonable efficacy in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).

Biological Activities and Drug Development

Quinoline and its derivatives are pivotal in medicinal chemistry due to their significant biological activities. Historically, quinine, one of the most famous quinoline alkaloids, has played a crucial role in antimalarial drug development. Over the years, numerous quinoline and quinazoline alkaloids have been isolated, many of which possess notable bioactivities, including antitumor, antibacterial, antifungal, and antiviral effects. These compounds and their analogs are continuously being explored for new drug development, providing insights into the discovery of new therapeutic agents (Shang et al., 2018).

Optoelectronic Materials

Quinazolines and pyrimidines, related to quinoline structures, have been explored for their applications in optoelectronic materials. Research has shown that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These compounds are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the versatility of quinoline derivatives in the field of material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental Degradation

The environmental impact and degradation of quinoline compounds have also been a subject of study. Due to the complexity of quinoline's bicyclic fused structure and its resistance to natural decomposition, significant research efforts have focused on developing efficient technologies for its degradation. These studies aim to improve the degradation efficiency of quinoline compounds, thereby mitigating their impact on human health and the ecological environment (Luo et al., 2020).

Eigenschaften

IUPAC Name |

2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEATGPRADZRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382364 | |

| Record name | 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |

CAS RN |

476472-22-7 | |

| Record name | 2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 476472-22-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.